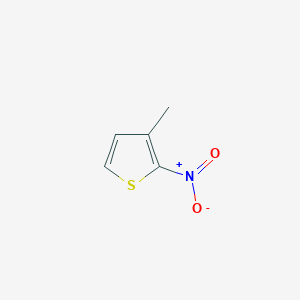

3-Methyl-2-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYLULWJGCGKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 3 Methyl 2 Nitrothiophene and Analogues

Regioselective Nitration Strategies for Thiophene (B33073) Systems

The introduction of a nitro group onto a thiophene ring, particularly with specific regiochemistry, is a pivotal step in the synthesis of many target molecules. This is often achieved through electrophilic aromatic substitution, but not without its challenges.

Direct Nitration via Electrophilic Aromatic Substitution: Challenges and Solutions

Direct nitration of thiophene and its derivatives is a common method for introducing a nitro group. However, the high reactivity of the thiophene ring can lead to a lack of regioselectivity and the formation of multiple nitrated isomers, as well as oxidation and polymerization byproducts. beilstein-journals.orgchemicalbook.com For 3-methylthiophene, the methyl group directs electrophilic substitution primarily to the 2- and 5-positions. cymitquimica.com

Traditional nitrating agents like mixed acid (a combination of nitric and sulfuric acids) or acetyl nitrate (B79036) are often employed. google.com However, these harsh conditions can lead to degradation of the sensitive thiophene ring. To overcome these challenges, milder and more selective nitrating systems have been developed. These include the use of nitronium salts and alternative nitration conditions, although these may sometimes result in lower regioselectivity or the formation of byproducts from the cleavage of protecting groups. caltech.edu Another approach involves the use of solid zeolite catalysts with concentrated nitric acid, which can selectively introduce the nitro group at the para position of substituted aromatic compounds. google.com The use of a mixture of nitric acid and acetic anhydride (B1165640) has been shown to yield 3-nitrobenzo[b]thiophene (B90674) with good yields. chemicalbook.com

A summary of challenges and solutions in direct nitration is presented below:

| Challenge | Solution |

| Lack of Regioselectivity | Use of directing groups, milder nitrating agents, or catalytic systems to favor a specific isomer. |

| Ring Degradation/Polymerization | Employment of milder reaction conditions and less aggressive nitrating agents. |

| Isomer Separation | Development of synthetic routes that produce a single isomer or a mixture that is easily separable. |

Indirect Nitration Approaches and Precursor Functionalization

To circumvent the issues associated with direct nitration, indirect methods involving the functionalization of precursors are often employed. These strategies allow for greater control over the position of the nitro group.

One common strategy involves the synthesis of a thiophene derivative with a functional group that can be later converted to a nitro group. For example, an amino group can be introduced and then transformed into a nitro group via diazotization followed by treatment with a nitrite (B80452) source. tandfonline.com This method has been successfully used to prepare methyl 3-nitrothiophene-2-carboxylate from the corresponding 3-aminothiophene precursor. tandfonline.com

Another approach is the construction of the thiophene ring from acyclic precursors that already contain the nitro group or a precursor to it. For instance, the reaction of 1,4-dithiane-2,5-diol (B140307) with nitroalkenes can lead to the formation of 2,3-disubstituted thiophenes. beilstein-journals.org Similarly, α-nitroketene N,S-aryl/alkylaminoacetals react with 1,4-dithiane-2,5-diol to produce N-substituted 3-nitrothiophen-2-amines. beilstein-journals.org These methods offer a high degree of control over the substitution pattern of the final thiophene product.

Construction of the Thiophene Ring System Incorporating Nitro and Methyl Moieties

Building the thiophene ring from non-heterocyclic starting materials provides a powerful alternative to the functionalization of a pre-existing thiophene. This approach allows for the direct incorporation of the desired substituents, including the nitro and methyl groups, into the final product.

Ring-Closing Reactions Involving Precursors of 3-Methyl-2-nitrothiophene

Several named reactions are instrumental in the construction of the thiophene ring. These reactions typically involve the cyclization of a linear precursor containing the necessary carbon and sulfur atoms.

The Gewald aminothiophene synthesis is a prominent multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.netarkat-usa.orgderpharmachemica.comresearchgate.netthieme-connect.comresearchgate.net This reaction is highly versatile due to the wide availability of starting materials and the mild reaction conditions. researchgate.netarkat-usa.org The resulting 2-aminothiophene can then be further functionalized, for instance, by converting the amino group to a nitro group.

The Fiesselmann thiophene synthesis involves the condensation of thioglycolic acid with α,β-acetylenic esters, which, upon treatment with a base, yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgderpharmachemica.com This method provides a regiocontrolled route to trisubstituted thiophenes. acs.org

The Paal-Knorr thiophene synthesis utilizes 1,4-dicarbonyl compounds which react with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, to form thiophenes. derpharmachemica.com

A summary of key ring-closing reactions for thiophene synthesis is provided below:

| Reaction Name | Key Reactants | Product Type |

| Gewald Aminothiophene Synthesis | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophene |

| Fiesselmann Thiophene Synthesis | Thioglycolic Acid, α,β-Acetylenic Ester | 3-Hydroxy-2-thiophenecarboxylic Acid Derivative |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl Compound, Sulfur Source | Thiophene |

Multicomponent Reactions Leading to Substituted Thiophenes

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov The Gewald reaction is a prime example of an MCR used for thiophene synthesis. researchgate.netnih.gov These reactions are advantageous for creating molecular diversity and are often used in the construction of compound libraries. nih.gov

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. In the context of thiophene synthesis, this translates to the use of greener reaction conditions and catalysts.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Gewald reaction, significantly reducing reaction times from hours to minutes. derpharmachemica.comresearchgate.net This technique not only accelerates the reaction but can also lead to higher yields and cleaner product profiles. wikipedia.org

The use of green solvents, or even solvent-free conditions, is another important aspect of green chemistry. eurekaselect.comrsc.org For example, ionic liquids have been explored as environmentally friendly alternatives to volatile organic solvents in the Gewald reaction. rsc.org Furthermore, the development of catalytic methods, such as the use of L-proline in the Gewald reaction, reduces the need for stoichiometric and often hazardous reagents. thieme-connect.com These green approaches are crucial for making the synthesis of 3-methyl-2-nitrothiophene and its analogues more sustainable and economically viable. researchgate.neteurekaselect.com

Catalytic Methods for Thiophene Nitration and Synthesis

Traditional nitration of thiophenes often involves harsh reagents like a mixture of nitric and sulfuric acid, which can lead to substrate degradation, or the use of nitric acid in acetic anhydride, which poses economic and safety challenges. google.comgoogle.comstackexchange.comgoogle.com The development of catalytic methods has been pivotal in overcoming these limitations, offering improved regioselectivity and milder reaction conditions.

Solid acid catalysts, particularly metal-exchanged clays, have shown significant promise. For instance, Fe³⁺ ion-exchanged montmorillonite (B579905) clay has been successfully used for the nitration of thiophene. google.comgoogle.com This method avoids the use of expensive and hazardous acetic anhydride. google.comgoogle.comgoogle.com The acidic nature of the clay, both Brønsted and Lewis acid sites, is believed to facilitate the generation of the nitronium ion, which is the key electrophile in the nitration reaction. google.com Research has demonstrated that using an Fe³⁺-montmorillonite catalyst can achieve high yields of nitrothiophene with significant selectivity for the 2-nitro isomer. google.com

Another class of solid catalysts explored for thiophene nitration includes zeolites. Beta zeolite, when used with nitric acid and acetic anhydride, can nitrate thiophene in excellent yields. google.com However, a notable drawback of this specific system is that it can produce a nearly equal mixture of 2-nitro and 3-nitro isomers, complicating product separation. google.com

More recent advancements include photocatalytic methods for the ipso-nitration of aryl- and heteroarylboronic acids. acs.org This approach utilizes bench-stable and recyclable N-nitroheterocycles, such as N-nitrosaccharin, as nitrating agents under mild, metal-free conditions or with a photoredox catalyst. acs.org This methodology has been successfully applied to synthesize a variety of nitroaromatic compounds, including 3-nitrothiophene (B186523), with excellent functional group compatibility and high yields. acs.org The reaction can proceed at room temperature under blue LED irradiation or at a slightly elevated temperature (60 °C) using hexafluoroisopropanol (HFIP) as a solvent, which can also obviate the need for a catalyst. acs.org

Comparison of Catalytic Nitration Methods for Thiophene Derivatives

| Catalytic System | Nitrating Agent | Key Advantages | Reported Observations/Yields | Reference |

|---|---|---|---|---|

| Fe³⁺-Montmorillonite Clay | Nitric Acid | Avoids acetic anhydride; improved selectivity for 2-nitrothiophene (B1581588). | Up to 91% yield of nitrothiophene with 60% selectivity for the 2-isomer. | google.com |

| Beta Zeolite | Nitric Acid/Acetic Anhydride | High yield under mild conditions. | ~80% overall yield, but with poor regioselectivity (~56% 3-nitro isomer). | google.com |

| Photocatalytic (e.g., [Ru(bpy)₃]²⁺) or Metal-Free (HFIP) | N-Nitroheterocycles (e.g., N-nitrosaccharin) | Mild conditions, high functional group tolerance, regioselective for ipso-nitration. | Up to 99% yield for various nitroaromatics. | acs.org |

Flow Chemistry and Continuous Synthesis Approaches for Thiophene Derivatives

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages over traditional batch processing. researchgate.net These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and improved scalability and reproducibility. researchgate.netresearchgate.net Such features are particularly attractive for the synthesis of thiophene derivatives, which are key components in functional materials and biologically active molecules. researchgate.net

Continuous flow methods have been successfully developed for various transformations involving thiophene rings. For example, the direct arylation of thiophene derivatives has been achieved in a flow system using a packed-bed reactor with a solid base. researchgate.net This approach allows for high yields (up to 90%) with significantly reduced reaction times (30-60 minutes) and has been scaled to produce grams of product per hour. researchgate.net

Furthermore, the synthesis of functional thiophene derivatives for organic electronic materials has been demonstrated using commercial bench-top flow reactors. researchgate.netpublish.csiro.auvapourtec.com These studies have showcased the utility of flow processing for reactions like lithiation, a common step in the functionalization of thiophenes. researchgate.netpublish.csiro.auvapourtec.com The precise temperature control in flow reactors is crucial for handling often unstable organometallic intermediates.

A multi-step continuous flow process has also been designed for the synthesis of commercially important 3,4-propylenedioxythiophene (B118826) (ProDOT) monomers. bohrium.com This optimized, four-step route was completed in approximately 65 minutes, a dramatic improvement over the several days required for batch processes. The space-time yield for the critical Williamson etherification step was intensified from 0.16 g/h/L in batch to 63 g/h/L in flow. bohrium.com The quantitative conversions achieved in each step open the possibility of telescoping the entire sequence into a single, continuous process. bohrium.com While not explicitly detailed for 3-methyl-2-nitrothiophene, these examples highlight the immense potential of applying flow chemistry to streamline the production of nitrothiophenes, offering safer and more efficient manufacturing.

Examples of Flow Chemistry Applications in Thiophene Synthesis

| Reaction Type | Flow System Details | Key Outcome | Reference |

|---|---|---|---|

| Direct Arylation | Packed-bed reactor with potassium carbonate base. | Yields up to 90% within 30-60 minutes residence time; productivity of 1.1 g/h. | researchgate.net |

| Lithiation of Thiophene Building Blocks | Commercial bench-top flow reactor. | Demonstrated methodology for producing functional thiophene derivatives for organic electronics. | researchgate.netpublish.csiro.auvapourtec.com |

| Multi-step Synthesis of ProDOT Monomers | Four-step continuous flow process. | Total process time of ~65 minutes vs. days in batch; significant increase in space-time yield. | bohrium.com |

Solvent-Free and Environmentally Benign Syntheses of Nitrothiophenes

The principles of green chemistry aim to reduce the environmental impact of chemical processes, often by minimizing or eliminating the use of hazardous solvents. ijtsrd.com Several innovative, environmentally benign methods have been developed for the synthesis of thiophene derivatives.

Mechanochemistry, particularly high-speed ball milling, represents a significant advance in solvent-free synthesis. mdpi.comrsc.org This technique uses mechanical force to induce chemical reactions between solid-state reactants, eliminating the need for bulk solvents. rsc.org Ball milling has been successfully applied to the Gewald reaction to produce 2-aminothiophenes under solvent-free and aerobic conditions. mdpi.com This method can be conducted with only a catalytic amount of base and can be accelerated with tandem heating, offering a safe and straightforward route to a diverse set of thiophenes. mdpi.com The mechanochemical oxidative polymerization of thiophene has also been shown to produce porous polymers with higher surface areas than those synthesized via traditional solution-based methods, demonstrating another advantage of this solvent-free approach. rsc.org

Other green approaches focus on using more benign reaction media. For instance, polyethylene (B3416737) glycol (PEG) 600 has been used as a recyclable medium for the synthesis of functionalized 2-aminothiophene derivatives under ultrasonication, providing an environmentally friendly alternative to volatile organic solvents. tandfonline.com

The development of synthetic protocols that proceed under mild conditions without hazardous reagents is another cornerstone of green chemistry. The synthesis of 2-alkylthio-3-nitrothiophenes has been achieved from the reaction of dipotassium (B57713) 2-nitro-1,1-ethylyenedithiolate with α-chloromethyl ketones. acs.org This reaction uses simple and inexpensive starting materials and proceeds under phase-transfer catalysis conditions, highlighting a move towards more sustainable chemical transformations. acs.org These strategies, focused on eliminating organic solvents and employing safer reagents, are crucial for the future of synthesizing nitrothiophenes like 3-methyl-2-nitrothiophene in an economically and environmentally responsible manner. ijtsrd.com

Iii. Mechanistic Investigations and Reactivity Profiles of 3 Methyl 2 Nitrothiophene

Electrophilic Aromatic Substitution (EAS) Patterns of 3-Methyl-2-nitrothiophene

Electrophilic aromatic substitution (EAS) is a foundational reaction class for aromatic compounds. masterorganicchemistry.com The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. pressbooks.pub

In the case of 3-methyl-2-nitrothiophene, the substituents have conflicting directing effects. The electron-donating methyl group is an activating ortho-, para- director, while the electron-withdrawing nitro group is a strong deactivating meta- director. masterorganicchemistry.compressbooks.pubyoutube.com In the thiophene (B33073) ring system, the C5 position is generally the most reactive towards electrophiles. The combined influence of the -CH₃ and -NO₂ groups in 3-methyl-2-nitrothiophene directs incoming electrophiles primarily to the C5 position, which is para-like to the methyl group and meta-like to the nitro group.

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Substitution Site |

|---|---|---|---|---|

| -NO₂ | C2 | Strongly deactivating (electron-withdrawing) | Meta-directing (to C4) | C5 |

| -CH₃ | C3 | Activating (electron-donating) | Ortho, Para-directing (to C2, C4, C5) |

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of molecules. researchgate.netrjpn.orgsemanticscholar.orgmdpi.com By calculating molecular properties such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies, the most probable sites for electrophilic attack can be identified. rjpn.orgmdpi.comresearchgate.net For nitrothiophenes, theoretical models indicate that the electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, while simultaneously deactivating the ring towards electrophiles. researchgate.netrjpn.org

DFT calculations can generate local reactivity descriptors, like Fukui functions, which quantify the reactivity of individual atoms within the molecule. semanticscholar.org These calculations for a molecule like 3-methyl-2-nitrothiophene would confirm that the highest electron density, and thus the most nucleophilic character, is localized at the C5 position, making it the most favorable site for attack by an electrophile. semanticscholar.org The C4 position would be the next most likely site, though significantly less favored.

Experimental studies on the electrophilic substitution of substituted thiophenes corroborate theoretical predictions. mdpi.comresearchgate.net For instance, the nitration of methylbenzene (toluene) yields primarily ortho- and para-nitrotoluene, demonstrating the directing effect of the methyl group. libretexts.org Conversely, the nitration of nitrobenzene (B124822) almost exclusively produces meta-dinitrobenzene, highlighting the meta-directing effect of the nitro group. masterorganicchemistry.compressbooks.pub

In thiophene systems with both activating and deactivating groups, the regiochemical outcome is a result of the combined influences. For 3-methyl-2-nitrothiophene, standard electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur predominantly at the C5 position. libretexts.orgmasterorganicchemistry.com For example, bromination of 3-methyl-2-nitrothiophene with N-bromosuccinimide would be expected to yield 2-bromo-3-methyl-5-nitrothiophene (B2786539) as the major product. The reaction proceeds via the standard EAS mechanism: generation of a potent electrophile (e.g., the nitronium ion, NO₂⁺), followed by the attack of the thiophene π-system to form a resonance-stabilized carbocation intermediate (a Wheland intermediate), and finally, deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com

Radical Reactions and Photochemistry of 3-Methyl-2-nitrothiophene

Beyond ionic reactions, 3-methyl-2-nitrothiophene can also participate in radical and photochemical transformations. Nitroaromatic compounds are known to be active in such processes. rsc.org

Radical reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. For 3-methyl-2-nitrothiophene, radical substitution could occur on the ring, likely at the C5 position, or on the methyl group (allylic-type position). For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could potentially lead to the formation of 3-(bromomethyl)-2-nitrothiophene.

The photochemistry of nitroaromatic compounds is complex. researchgate.net Upon absorption of UV light, 3-methyl-2-nitrothiophene can be promoted to an excited state. This excited molecule can undergo various reactions, including the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, depending on the reaction conditions and the presence of reducing agents. Another possible photochemical pathway is photosubstitution, where a nucleophile replaces the nitro group or another substituent on the ring via a radical or radical-ion mechanism. researchgate.net The thiophene ring itself can also be susceptible to photo-oxidative degradation, potentially leading to ring-opened products. nih.gov

Generation and Reactivity of Radical Intermediates from Nitrothiophenes

The chemistry of nitrothiophenes is significantly influenced by the generation of radical intermediates, which can be formed through various mechanisms, most notably via single-electron transfer (SET) processes. The reduction of the nitro group on the thiophene ring is a key pathway to these reactive species. In biological contexts, for instance, the reduction of 2-nitrothiophene (B1581588) is mediated by enzymes like ferredoxin and begins with a SET event that produces a transient nitro anion radical. nih.gov This radical anion is a pivotal intermediate that can dictate subsequent reaction pathways.

Laser flash photolysis studies on the parent compound, 2-nitrothiophene, have provided deeper insights into its radical-forming capabilities. Upon photoexcitation, 2-nitrothiophene can populate a triplet state (³NT). This excited state is a potent oxidant capable of engaging in one-electron-transfer reactions with various substrates. nih.gov The absolute rate constants for the oxidation of different compounds by the 2-nitrothiophene triplet state have been measured, demonstrating its efficiency in generating radical ions from electron-donating species. For example, the oxidation of the hexacyanoferrate(II) ion, [Fe(CN)₆]⁴⁻, occurs with a near-diffusion-controlled rate constant. nih.gov The formation of these radical intermediates is a critical aspect of the reactivity profile of nitrothiophenes, leading to complex degradation mechanisms or initiating further chemical transformations. nih.gov

The general mechanism for the formation of the nitro anion radical via SET is depicted below: ArNO₂ + e⁻ → [ArNO₂]•⁻

This initial radical anion can undergo further reactions, including protonation, disproportionation, or fragmentation, depending on the reaction conditions and the substitution pattern on the thiophene ring. While specific studies on 3-methyl-2-nitrothiophene are not extensively detailed in the literature, its structural similarity to 2-nitrothiophene suggests it would follow analogous pathways for radical generation. The presence of the methyl group at the 3-position may influence the stability and subsequent reactivity of the radical intermediate through electronic and steric effects.

Photoinduced Transformations of Nitrothiophenes

Nitrothiophenes exhibit distinct reactivity under photochemical conditions, engaging in transformations that differ from their thermal reactions. nih.gov These photoinduced processes often involve excited triplet states and can lead to photosubstitution or electron transfer events.

Research on halogenated nitrothiophenes provides a model for the potential photochemical behavior of 3-methyl-2-nitrothiophene. For instance, the irradiation of 2,3-diiodo-5-nitrothiophene in the presence of aromatic compounds results in the selective substitution of the iodine atom at the 2-position to yield 2-aryl-3-iodo-5-nitrothiophene. orgsyn.org This type of reaction is hypothesized to proceed through the homolytic cleavage of the carbon-iodine bond from a π,σ* triplet state. orgsyn.org

Interestingly, the position of substituents can drastically alter the photochemical outcome. While 2,3-diiodo-5-nitrothiophene undergoes C-I bond cleavage, the irradiation of 2-bromo-5-nitrothiazole (B146120) in the presence of benzene (B151609) leads to the substitution of the nitro group instead of the bromine atom. orgsyn.orgwikipedia.org This is attributed to the nature of the lowest excited triplet state, which, in this case, favors an electron transfer mechanism that results in the displacement of the -NO₂ group. wikipedia.org This highlights the possibility of photosubstitution of the nitro group in 3-methyl-2-nitrothiophene under certain conditions.

A general scheme for such photoarylation reactions can be summarized as follows, where X can be a halogen or a nitro group depending on the substrate and reaction pathway:

| Reactant | Aromatic Partner | Product | Reaction Type |

| 2,3-Diiodo-5-nitrothiophene | Benzene | 2-Aryl-3-iodo-5-nitrothiophene | Photosubstitution (Halogen) |

| 2-Bromo-5-nitrothiazole | Benzene | 2-Bromo-5-arylthiazole | Photosubstitution (Nitro) |

These studies collectively indicate that 3-methyl-2-nitrothiophene likely possesses a rich photochemistry, with potential pathways including radical generation, photosubstitution of the nitro group, or reactions influenced by the methyl substituent, although specific experimental data for this compound remains limited.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Thiophene Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Thiophene derivatives are common substrates in these reactions, serving as building blocks for pharmaceuticals, agrochemicals, and materials with advanced electronic properties. The presence of substituents like methyl and nitro groups on the thiophene ring significantly influences the reactivity and regioselectivity of these couplings.

Suzuki, Stille, Heck, and Negishi Couplings with Substituted Thiophenes

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The reaction has been successfully applied to substituted thiophenes. For example, 2,5-dibromo-3-methylthiophene (B84023) has been used in Suzuki coupling reactions with various arylboronic acids. The reaction demonstrates regioselectivity, with substitution preferentially occurring at the 5-position of the thiophene ring. researchgate.net This selectivity is attributed to the differing electronic environments and steric hindrance at the C2 and C5 positions, influenced by the adjacent methyl group. The reaction tolerates a wide range of functional groups on the arylboronic acid partner. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an sp²-hybridized organic halide or triflate, catalyzed by palladium. wikipedia.org It is known for its tolerance of a wide variety of functional groups, and both organostannane and electrophile partners have broad scope. organic-chemistry.orglibretexts.org While specific examples detailing the Stille coupling of 3-methyl-2-nitrothiophene are scarce, the general applicability of the reaction to thiophene derivatives is well-established. For instance, 5-hexyl-2-thiophenyl bromide can be coupled with organostannanes in the synthesis of complex quinoxaline (B1680401) derivatives. rsc.org The strong electron-withdrawing nature of the nitro group in 3-methyl-2-nitrothiophene would likely activate an adjacent halide for oxidative addition to the palladium catalyst, making it a potentially suitable substrate for Stille couplings.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium in the presence of a base, to form a substituted alkene. wikipedia.org This reaction is a powerful tool for the vinylation of aryl and heteroaryl halides. organic-chemistry.org The electron-withdrawing nitro group on a thiophene ring would be expected to enhance the reactivity of a neighboring halide in the Heck reaction. While direct examples with 3-methyl-2-nitrothiophene are not prominent, the reaction is widely used with various substituted aryl and heteroaryl systems. nih.gov

Negishi Coupling: This reaction cross-couples an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles. wikipedia.org The reaction is known to tolerate various functional groups, including nitro groups, on the coupling partners. nih.gov This tolerance makes it a promising method for the functionalization of nitrothiophene derivatives like 3-methyl-2-nitrothiophene, should a suitable halo-precursor be available.

The following table summarizes representative conditions for these coupling reactions with related thiophene substrates.

| Coupling Reaction | Thiophene Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2,5-Dibromo-3-methylthiophene | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O | 2-Aryl-5-bromo-3-methylthiophene | researchgate.net |

| Stille | 5-Hexyl-2-thiophenyl bromide | Organostannane | Pd₂(dba)₃, P(o-tol)₃, Toluene | 2,5-Disubstituted thiophene | rsc.org |

| Heck | Iodobenzene (Aryl Halide Model) | Eugenol (Alkene) | Pd(OAc)₂, K₂CO₃, DMF | Arylated Alkene | nih.gov |

| Negishi | Aryl Chloride | Organozinc reagent | Pd(P(t-Bu)₃)₂ | Biaryl | nih.gov |

Direct Arylation and Alkylation of Thiophene Cores

Direct C-H functionalization reactions have emerged as more atom-economical and environmentally friendly alternatives to traditional cross-coupling methods, as they avoid the pre-functionalization of one of the coupling partners. unipd.it

Direct Arylation: Palladium-catalyzed direct arylation enables the coupling of an aryl halide directly with a C-H bond of a heterocycle like thiophene. acs.org The regioselectivity of this reaction is a key consideration. For 3-substituted thiophenes, arylation typically occurs at the C2 and C5 positions. For example, the palladium-catalyzed direct arylation of 3-(methylsulfinyl)thiophenes with aryl bromides selectively yields 2-arylated and 2,5-diarylated products. nih.gov The directing effect of the substituent at the 3-position and the inherent reactivity of the C-H bonds on the thiophene ring govern the outcome. The electron-rich nature of the thiophene ring facilitates the C-H activation step, which is often considered part of a concerted metalation-deprotonation (CMD) mechanism. unipd.it The presence of a nitro group, being strongly deactivating, would likely disfavor direct C-H arylation on the nitrothiophene ring itself but could be a component of the aryl halide partner.

Direct Alkylation: Transition metal-catalyzed C-H alkylation using alkenes is another powerful method for C-C bond formation. This reaction involves the addition of a C-H bond across an olefin. While this methodology has been applied to various aromatic and heteroaromatic systems, specific applications to nitrothiophenes are less common. The reaction conditions would need to be compatible with the sensitive nitro group.

The table below provides an example of a direct arylation reaction on a substituted thiophene.

| Reaction Type | Thiophene Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|---|

| Direct Arylation | 3-(Methylsulfinyl)thiophene | Aryl Bromide | Pd(OAc)₂, K₂CO₃, PivOH | 2-Aryl-3-(methylsulfinyl)thiophene | nih.gov |

Iv. Advanced Applications of 3 Methyl 2 Nitrothiophene in Complex Organic Synthesis

3-Methyl-2-nitrothiophene as a Precursor for Thiophene-Based Heterocycles

3-Methyl-2-nitrothiophene serves as a key starting material for the synthesis of more complex, often fused, thiophene-based heterocycles. The electron-withdrawing nature of the nitro group activates the thiophene (B33073) ring for certain transformations, particularly nucleophilic aromatic substitution, which provides a powerful method for ring annulation and the construction of elaborate molecular architectures.

Thiophene-containing molecules are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. beilstein-journals.org The 2-aminothiophene moiety, in particular, is a privileged scaffold found in drugs with applications as neuroleptics, anti-inflammatory agents, and treatments for osteoporosis. beilstein-journals.org The reduction of the nitro group in nitrothiophenes is a primary route to these crucial amino-derivatives.

Thieno[3,2-b]thiophene (B52689) is another important scaffold that can be derived from nitrothiophenes. mdpi.comresearchgate.net This fused heterocyclic system is not only a component in advanced materials but also forms the core of compounds with potential biological applications, such as antibiotic agents and carbonic anhydrase inhibitors. mdpi.comresearchgate.net For instance, derivatives of thieno[3,2-b]thiophene have been investigated as G protein-coupled receptor 35 agonists and as DNA binding ligands for treating drug-resistant bacteria. mdpi.com The synthesis of these complex scaffolds often leverages the reactivity of a nitro-substituted thiophene precursor. mdpi.comdntb.gov.uaresearchgate.net For example, a nitrothiophene-based carboxamide was recently identified as a potent, orally active agent against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. nih.gov

| Synthesized Scaffold from Nitrothiophene Precursor | Example of Biological Relevance |

| 2-Aminothiophenes | Core of neuroleptic, anti-inflammatory, and antiviral drugs. beilstein-journals.org |

| Thieno[3,2-b]thiophenes | Potential antibiotic agents and carbonic anhydrase inhibitors. mdpi.comresearchgate.net |

| Nitrothiophene-based Carboxamides | Antitrypanosomal agents for Human African Trypanosomiasis. nih.gov |

| Thiazolidinone-Nitrothiophene Hybrids | Potential antimicrobial and anticancer agents. |

The thieno[3,2-b]thiophene framework is a highly sought-after component in the development of photo- and electroactive compounds due to its rigid, planar structure that facilitates π-conjugation and intermolecular S∙∙∙S contacts. mdpi.comresearchgate.net These properties are essential for creating organic semiconductor materials used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. mdpi.comresearchgate.net

A key strategy for constructing the thieno[3,2-b]thiophene system involves the use of 3-nitrothiophenes bearing electron-withdrawing groups. mdpi.comdntb.gov.ua An efficient method involves the nucleophilic aromatic substitution of the nitro group with a sulfur-based nucleophile, such as a thioglycolate. mdpi.comdntb.gov.ua This reaction is typically followed by a base-promoted intramolecular cyclization (e.g., Dieckman condensation) to form the second thiophene ring, yielding the fused thieno[3,2-b]thiophene core. mdpi.comdntb.gov.uaresearchgate.net This approach provides a viable alternative to methods that use 3-halothiophenes. mdpi.com The resulting functionalized thieno[3,2-b]thiophenes are versatile building blocks for synthesizing conjugated oligomers and polymers for electronic applications. mdpi.comnih.govrsc.orgrsc.org

| Precursor System | Synthetic Strategy | Application in Organic Materials |

| Thieno[3,2-b]thiophene | Nucleophilic substitution of nitro group on thiophene with thiolates, followed by Dieckman condensation. mdpi.comdntb.gov.ua | Organic semiconductors, OLEDs, OFETs, organic solar cells. mdpi.comresearchgate.net |

| Conjugated Thiophene Polymers | Transition metal-catalyzed cross-coupling reactions (e.g., Kumada, Suzuki, Stille). nih.govrsc.org | Electronic and optoelectronic devices. rsc.org |

| Thiophene-flanked Benzothiadiazole | Direct arylation coupling reactions. rsc.org | High-performance conjugated polymers for optoelectronics. rsc.org |

Transformation of the Nitro Group in 3-Methyl-2-nitrothiophene

The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in 3-methyl-2-nitrothiophene opens up numerous avenues for synthetic elaboration. It can be readily reduced to the corresponding amine or transformed into a variety of other functional groups, significantly enhancing the synthetic value of the thiophene core.

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation, yielding 3-methyl-2-aminothiophene. This reaction is a gateway to the vast and medicinally significant class of 2-aminothiophene derivatives. beilstein-journals.org The reduction can be achieved using various standard reagents, with catalytic hydrogenation (e.g., H₂ over a palladium catalyst) being a common and efficient method. mdpi.com

The resulting 3-methyl-2-aminothiophene is a versatile intermediate. The amino group can be readily derivatized to form a wide array of functional groups, including amides, sulfonamides, and carbamates. These derivatives are frequently explored in the development of new therapeutic agents. For example, the acylation of a related compound, methyl 3-aminothiophene-2-carboxylate, is the first step in a sequence to build novel inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), a target in cancer therapy. nih.gov The amino group also serves as a key handle for constructing more complex heterocyclic systems through cyclization reactions, such as in the synthesis of thieno[2,3-d]pyrimidines.

Table of Reduction and Derivatization Reactions:

| Starting Material | Reagent/Condition | Product | Application/Significance |

|---|---|---|---|

| 3-Nitrothiophene-2,5-dicarboxylate | H₂, Pd catalyst | 3-Aminothiophene-2,5-dicarboxylate | Intermediate for further synthesis. mdpi.com |

| Methyl 3-aminothiophene-2-carboxylate | Acetic Anhydride (B1165640) | Methyl 3-acetamidothiophene-2-carboxylate | Precursor for PARP-1 inhibitors. nih.gov |

Beyond reduction, the nitro group can be used as a synthetic handle to introduce other key functionalities, often via the corresponding diazonium salt. The amino group, obtained from the reduction of 3-methyl-2-nitrothiophene, can be converted into a diazonium species using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). mnstate.edu This diazonium salt is a valuable intermediate that can undergo a variety of transformations.

The most prominent of these is the Sandmeyer reaction, which allows for the replacement of the diazonium group with a halogen (Cl, Br) using the corresponding copper(I) salt. researchgate.netsemanticscholar.org This provides a reliable method for synthesizing 2-halo-3-methylthiophenes, which are themselves important precursors for cross-coupling reactions. While the direct replacement of a nitro group is less common, this two-step sequence (reduction followed by diazotization/Sandmeyer) is a standard and effective strategy. nih.gov

Introducing alkyl groups at the 2-position can be more challenging. Radical methylation of 2-nitrothiophene (B1581588) has been shown to surprisingly yield 3-methyl-2-nitrothiophene, indicating the complexity of radical substitutions on the thiophene ring. electronicsandbooks.com Another powerful method for functionalizing nitroaromatics is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction involves a carbanion bearing a leaving group, which attacks the electron-deficient nitro-thiophene ring ortho or para to the nitro group, followed by elimination to install a new carbon-carbon bond. organic-chemistry.org This method has been successfully applied to 2- and 3-nitrothiophenes to introduce functionalized alkyl side chains. organic-chemistry.org

Regioselective Functionalization of the Methyl Group in 3-Methyl-2-nitrothiophene

While many transformations focus on the nitro group, the methyl group at the 3-position also offers a site for synthetic modification. The protons on a methyl group attached to an aromatic ring can be rendered acidic and removed by a strong base, especially when the ring is activated by an electron-withdrawing group like the adjacent 2-nitro substituent.

This deprotonation, typically achieved with a strong base such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), generates a nucleophilic carbanion at the methylene (B1212753) position. This nucleophile can then be trapped with various electrophiles, allowing for the regioselective elongation or functionalization of the methyl group side chain. For example, reaction with an alkyl halide would lead to a longer alkyl chain at the 3-position. This strategy provides a direct method for building more complex structures from the 3-methyl-2-nitrothiophene core, complementing the reactions available through the nitro group. While specific documented examples for 3-methyl-2-nitrothiophene itself are sparse in the provided results, this type of side-chain lithiation is a well-established principle in the functionalization of methyl-substituted heteroaromatics.

3-Methyl-2-nitrothiophene in Multi-step Synthesis Strategies

The unique reactivity of 3-methyl-2-nitrothiophene and its derivatives makes them valuable synthons in complex, multi-step synthetic campaigns, including those employing convergent or divergent strategies to build sophisticated molecular targets.

A powerful example is the construction of thieno[3,2-b]thiophene systems. In this approach, a functionalized nitrothiophene, such as a 3-nitrothiophene-2,5-dicarboxylate, undergoes nucleophilic aromatic substitution where the nitro group is displaced by a thiolate. mdpi.com The newly introduced sulfur-containing side chain is then cyclized onto the adjacent carbonyl group via a Dieckmann condensation. mdpi.com This strategy is highly convergent, as it couples two distinct building blocks—the thiophene core and the sulfur-based side chain—to rapidly assemble the complex bicyclic thieno[3,2-b]thiophene core. mdpi.com Similar palladium-catalyzed three-component coupling strategies can synergistically combine alkenyl bromides, isocyanides, and thiocarboxylates to efficiently construct trisubstituted thiophenes in a convergent manner. nih.gov

Divergent synthesis involves using a common intermediate to generate a library of structurally diverse compounds. While specific examples starting from 3-methyl-2-nitrothiophene are less documented, its functional handles allow for such possibilities. For instance, the aldehyde derived from the oxidation of the methyl group could be reacted with a variety of nucleophiles to produce different alcohols, or it could undergo various condensation reactions (e.g., Wittig, Knoevenagel) to generate a range of alkenes, each of which could be taken forward to different molecular targets.

Thiophene rings are important isosteres for benzene (B151609) rings in medicinal chemistry and are found in numerous pharmacologically active compounds. 3-Methyl-2-nitrothiophene and its derivatives serve as key starting materials for some of these agents.

An important application is in the synthesis of nitrothiophene-based radiosensitizers and bioreductively activated cytotoxins. For example, 2-methyl-N-[2-(dimethylamino)ethyl]-3-nitrothiophene-5-carboxamide was synthesized and evaluated for its ability to sensitize hypoxic tumor cells to radiation. nih.gov The synthesis of this potential pharmaceutical agent highlights the utility of the substituted nitrothiophene scaffold in medicinal chemistry.

Table 2: Example of a Thiophene-Based Pharmaceutical Precursor

| Compound Name | Starting Material Class | Potential Application | Ref |

| 2-Methyl-N-[2-(dimethylamino)ethyl]-3-nitrothiophene-5-carboxamide | 3-Nitrothiophene-5-carboxamide | Radiosensitizer for cancer therapy | nih.gov |

| Pyrrolo[1,2-a]thieno[2,3-e] Current time information in Bangalore, IN.researchgate.netdiazepines | 3-(Bromomethyl)-2-nitrothiophene | CNS agents, other pharmaceutical applications | researchgate.net |

Furthermore, the derivative 3-(bromomethyl)-2-nitrothiophene is a key precursor for building more elaborate heterocyclic systems with potential biological activity, such as the pyrrolo[1,2-a]thieno[2,3-e] Current time information in Bangalore, IN.researchgate.netdiazepine framework. researchgate.net These multi-step syntheses demonstrate how the fundamental reactivity of the 3-methyl-2-nitrothiophene core can be leveraged to construct complex molecules of significant pharmaceutical interest.

V. Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3 Methyl 2 Nitrothiophene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules like 3-Methyl-2-nitrothiophene. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial structural assessment of 3-Methyl-2-nitrothiophene. bhu.ac.in The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each unique proton and carbon atom in the molecule. sigmaaldrich.com

In the ¹H NMR spectrum of a related compound, 3-methyl-2-nitrophenol, the methyl group protons appear as a singlet, while the aromatic protons exhibit distinct signals with coupling patterns that reveal their relative positions on the ring. chemicalbook.com For 3-Methyl-2-nitrothiophene, the protons on the thiophene (B33073) ring and the methyl group would have characteristic chemical shifts.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in 3-Methyl-2-nitrothiophene, including the methyl carbon and the carbons of the thiophene ring, would produce a distinct signal. The chemical shifts of the ring carbons are influenced by the electronegativity of the sulfur atom and the electron-withdrawing nitro group.

Interactive Data Table: Predicted NMR Chemical Shifts for 3-Methyl-2-nitrothiophene

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Methyl) | ~2.5 | Singlet |

| ¹H (Thiophene Ring) | 6.5 - 8.0 | Doublets |

| ¹³C (Methyl) | ~15 | Quartet |

| ¹³C (Thiophene Ring) | 120 - 150 | Singlets/Doublets |

Note: The actual chemical shifts can be influenced by the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of 3-Methyl-2-nitrothiophene and its reaction products. These experiments reveal correlations between different nuclei, providing a detailed map of the molecule's connectivity. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In 3-Methyl-2-nitrothiophene, COSY would show correlations between the protons on the thiophene ring, helping to confirm their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the signals in the ¹³C spectrum based on the more easily interpretable ¹H spectrum. For instance, the signal for the methyl protons would correlate with the signal for the methyl carbon.

Advanced NMR methodologies, including in-situ reaction monitoring, offer a dynamic view of chemical transformations involving 3-Methyl-2-nitrothiophene. osf.io By acquiring NMR spectra at various time points during a reaction, it is possible to track the consumption of reactants, the formation of intermediates, and the appearance of products in real-time. unibo.it This approach provides invaluable kinetic and mechanistic information. For instance, monitoring the reduction of the nitro group in 3-Methyl-2-nitrothiophene to an amino group would reveal the rate of the reaction and could help identify any transient intermediate species. doi.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. msu.edu

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to four or five decimal places. measurlabs.comresearchgate.netbioanalysis-zone.com This high precision allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. nih.gov For 3-Methyl-2-nitrothiophene (C₅H₅NO₂S), HRMS would confirm its molecular formula by providing a measured mass that is extremely close to its calculated exact mass.

Interactive Data Table: HRMS Data for 3-Methyl-2-nitrothiophene

| Parameter | Value |

| Molecular Formula | C₅H₅NO₂S |

| Calculated Exact Mass | 143.0041 |

| Expected [M+H]⁺ ion | 144.0119 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the masses of the resulting fragment ions are analyzed. wikipedia.orgresearchgate.net This process provides detailed structural information by revealing the fragmentation pathways of the parent molecule. nih.gov The fragmentation pattern is like a fingerprint for a molecule and can be used to identify it and distinguish it from isomers. libretexts.orgmiamioh.edu For 3-Methyl-2-nitrothiophene, common fragmentation pathways might include the loss of the nitro group (NO₂) or the cleavage of the thiophene ring. The study of these fragmentation patterns is crucial for identifying unknown reaction products and for confirming the structure of newly synthesized derivatives. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The vibrational spectrum of 3-methyl-2-nitrothiophene is dominated by the characteristic frequencies of its constituent functional groups. The nitro (NO₂) group exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). In nitro-aromatic compounds, the asymmetric stretch typically appears in the 1570–1500 cm⁻¹ region, while the symmetric stretch is found between 1370 and 1320 cm⁻¹. For instance, in a related compound, 2-carbaldehyde oxime-5-nitrothiophene, the asymmetric and symmetric stretching modes of the nitro group are observed at 1566, 1542, and 1354 cm⁻¹, respectively. globalresearchonline.net Similarly, in 4-methyl-2-nitrophenyl isocyanate, the asymmetric mode was assigned to a band at 1569 cm⁻¹ and the symmetric mode to a lower frequency of 1339 cm⁻¹. nih.gov In addition to stretching, the nitro group also displays deformation vibrations, such as scissoring, wagging, and rocking modes, at lower frequencies. globalresearchonline.net

The thiophene ring itself gives rise to a series of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. globalresearchonline.net The ring stretching vibrations, involving C=C and C-C bonds, usually appear as multiple bands in the 1650–1400 cm⁻¹ range. globalresearchonline.net In one study on a substituted nitrothiophene, C=C asymmetric stretching vibrations were identified at 1566 and 1542 cm⁻¹, with the C-C symmetric stretch at 1480 cm⁻¹. globalresearchonline.net The presence of the methyl group introduces its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes.

The table below summarizes the key vibrational frequencies for the nitro and thiophene moieties based on data from related compounds.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| Asymmetric Stretching | Nitro (NO₂) | 1570 - 1500 |

| Symmetric Stretching | Nitro (NO₂) | 1370 - 1320 |

| Scissoring | Nitro (NO₂) | ~824 |

| C-H Stretching | Thiophene Ring | 3100 - 3000 |

| C=C/C-C Ring Stretching | Thiophene Ring | 1650 - 1400 |

This table is populated with data from analogous nitrothiophene compounds as found in the literature. globalresearchonline.netnih.gov

Infrared and Raman spectroscopy serve as invaluable tools for real-time, in-situ monitoring of chemical reactions involving 3-methyl-2-nitrothiophene. americanpharmaceuticalreview.com These Process Analytical Technologies (PAT) allow chemists to gain a deeper understanding of reaction kinetics, identify transient intermediates, and determine reaction endpoints without the need for offline sampling and analysis. americanpharmaceuticalreview.com

During the synthesis or subsequent transformation of 3-methyl-2-nitrothiophene, the progress of the reaction can be tracked by monitoring the disappearance of reactant-specific vibrational bands or the appearance and increase in intensity of product-specific bands. americanpharmaceuticalreview.com For example, in a reaction where the nitro group is reduced, one would expect to see a decrease in the characteristic NO₂ stretching bands (around 1570-1500 cm⁻¹ and 1370-1320 cm⁻¹) and the emergence of bands corresponding to the new functional group, such as an amino group. This real-time data acquisition enables precise control over reaction conditions, leading to improved yield, purity, and safety. americanpharmaceuticalreview.com

Furthermore, these spectroscopic techniques are highly effective for assessing the purity of the final product. The presence of extraneous peaks in the IR or Raman spectrum of a purified sample of 3-methyl-2-nitrothiophene can indicate the presence of unreacted starting materials, by-products, or residual solvents. By comparing the obtained spectrum to that of a known pure standard, a qualitative and, in some cases, quantitative assessment of purity can be made.

X-ray Crystallography for Solid-State Structure Determination of 3-Methyl-2-nitrothiophene Derivatives

Studies on various substituted nitrothiophene derivatives have revealed detailed structural information. For example, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, a complex derivative, was determined to be in the orthorhombic space group P2₁2₁2₁. iucr.orgiucr.org In this molecule, the benzene (B151609) and thiophene rings are twisted relative to each other, and the crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. iucr.orgiucr.org Similarly, a series of chiral imine-substituted thiophenes have been shown to crystallize in space groups such as P1 (triclinic) and C2 (monoclinic). iucr.org

The analysis of N-substituted 3-nitrothiophen-2-amines has also been confirmed by single-crystal X-ray diffraction, providing definitive structural proof for these compounds. beilstein-journals.orgresearchgate.net Another related compound, 5-nitrothiophene-3-carboxaldehyde, had its crystal structure determined, providing further reference data for the nitrothiophene scaffold. aip.org These studies consistently show that the thiophene ring is nearly planar, and the substituents' orientations are influenced by electronic and steric effects, as well as intermolecular forces like hydrogen bonding and π–π stacking in the crystal lattice. iucr.orgiucr.org

The table below summarizes crystallographic data for several thiophene derivatives, illustrating the types of crystal systems and space groups observed.

| Compound | Crystal System | Space Group | Reference |

| 2,5-bis[(S)-(+)-(1,2,3,4-tetrahydronaphthalen-1-yl)imino]thiophene | Triclinic | P1 | iucr.org |

| 2,5-bis{[(R)-(−)-1-(4-methoxyphenyl)ethyl]iminomethyl}thiophene | Monoclinic | C2 | iucr.org |

| 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline | Orthorhombic | P2₁2₁2₁ | iucr.orgiucr.org |

| N-substituted 3-nitrothiophen-2-amines | - | - | beilstein-journals.orgresearchgate.net |

| 5-nitrothiophene 3-carboxaldehyde | - | - | aip.org |

This table presents data from X-ray crystallographic studies of various thiophene derivatives to provide context for the structural analysis of 3-methyl-2-nitrothiophene.

Vi. Computational and Theoretical Chemistry of 3 Methyl 2 Nitrothiophene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 3-methyl-2-nitrothiophene. These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio calculations, provide a quantitative framework for understanding its chemical behavior.

Density Functional Theory (DFT) Studies of 3-Methyl-2-nitrothiophene

Density Functional Theory (DFT) has become a principal tool for investigating the properties of thiophene (B33073) derivatives due to its balance of computational cost and accuracy. conicet.gov.arnih.gov Studies on related nitrothiophenes have utilized DFT to explore their structure, electronic properties, and reactivity. For instance, DFT calculations have been employed to analyze the electrophilic nature of nitrothiophenes in Diels-Alder reactions and to study their reduction processes. conicet.gov.arresearchgate.net

DFT calculations, often using functionals like B3LYP, are instrumental in optimizing the molecular geometry of nitrothiophene derivatives and predicting their vibrational frequencies. nih.govresearchgate.netresearchgate.net These theoretical vibrational spectra show good agreement with experimental data from FT-IR and Raman spectroscopy. researchgate.netresearchgate.net Furthermore, DFT is used to calculate key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

The reactivity of nitrothiophenes can be quantified using DFT-derived parameters. The global electrophilicity index (ω), calculated from the electronic chemical potential and chemical hardness, provides a measure of a molecule's ability to accept electrons. acs.org Studies have shown a strong correlation between theoretically calculated electrophilicity indices and experimentally determined reactivity parameters for a series of substituted thiophenes. acs.org This correlation allows for the prediction of reactivity for compounds where experimental data is unavailable. acs.org

For 3-methyl-2-nitrothiophene, DFT calculations can predict its electrophilic character, which is influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The positions of these substituents on the thiophene ring significantly affect the electronic distribution and, consequently, the reactivity of the molecule. researchgate.net

Table 1: Calculated Electronic Properties of Selected Nitrothiophenes using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Global Electrophilicity (ω) (eV) | Reference |

| 2-Nitrothiophene (B1581588) | - | - | - | 2.66 | conicet.gov.ar |

| 3-Nitrothiophene (B186523) | - | - | - | 2.40 | conicet.gov.ar |

| 2-Methyl-3-nitrothiophene | - | - | - | 2.23 | conicet.gov.ar |

| 2-Nitro-3-methylthiophene | - | - | - | 2.51 | conicet.gov.ar |

| 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline | - | - | 5.5728 (B3LYP) | - | researchgate.net |

| Note: Specific values for 3-Methyl-2-nitrothiophene were not available in the searched literature, but data for closely related isomers are provided for context. |

Ab Initio Methods for High-Accuracy Energy and Property Calculations

While DFT is widely used, ab initio methods offer a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more rigorous treatments of electron correlation, which is crucial for accurate energy and property predictions. mdpi.commpg.de

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, offering insights into conformational changes and the influence of the environment on the structure and reactivity of molecules like 3-methyl-2-nitrothiophene. mdpi.comnih.govmdpi.com

Conformational Space Exploration of Nitrothiophenes and Derivatives

The orientation of the nitro group relative to the thiophene ring is a key conformational feature of nitrothiophenes. acs.org While the thiophene ring itself is planar, the nitro group can rotate. The barrier to this rotation and the preferred conformation are influenced by electronic effects and steric hindrance from adjacent substituents. acs.org In 3-methyl-2-nitrothiophene, the methyl group at the 3-position can sterically interact with the nitro group at the 2-position, influencing the dihedral angle between the nitro group and the thiophene ring.

Conformational analysis of nitroaromatic compounds has been performed using various computational techniques, including DFT and ab initio methods, to determine the potential energy surface associated with the rotation of the nitro group. mdpi.com For related nitrothiophenes, computational studies have explored different possible conformations and their relative energies. dntb.gov.ua

Solvent Effects on Reactivity and Structure of Nitrothiophenes

The solvent environment can significantly impact the structure, stability, and reactivity of polar molecules like nitrothiophenes. sciforum.netrsc.orguchile.clresearchgate.net Computational models, particularly those that combine quantum mechanics with a continuum solvent model (QM/MM) or explicit solvent molecules in molecular dynamics simulations, are used to study these effects. rsc.orgtandfonline.com

Studies on the reactions of nitrothiophenes with nucleophiles have shown that the reaction rates can be highly dependent on the solvent. rsc.orguchile.cl For example, the nucleophilicity of a reactant can be strongly influenced by the solvent's ability to form hydrogen bonds. uchile.cl Classical molecular dynamics simulations have been used to study the solvation of reactants and how the composition of solvent mixtures affects reactivity. rsc.org These simulations can reveal preferential solvation effects, where one component of a solvent mixture preferentially accumulates around the solute, altering its reactivity.

For 3-methyl-2-nitrothiophene, the polarity of the solvent would be expected to influence the stability of its ground and transition states in chemical reactions. The polarizable continuum model (PCM) is a common computational approach to account for bulk solvent effects on electronic structure and properties. tandfonline.comnih.govruc.dk

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and experimental spectra. researchgate.net

For 3-methyl-2-nitrothiophene, theoretical calculations can predict various spectroscopic parameters. DFT and ab initio methods can be used to calculate the vibrational frequencies corresponding to the normal modes of vibration. researchgate.net These calculated frequencies, after appropriate scaling, generally show good agreement with experimental FT-IR and Raman spectra, aiding in the assignment of observed spectral bands. researchgate.netresearchgate.net

Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting the UV-Vis absorption spectra of molecules. tandfonline.comnih.govruc.dk The calculations can be performed in both the gas phase and in solution (using models like PCM) to account for solvent effects on the absorption wavelengths. tandfonline.comnih.gov

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be predicted using quantum chemical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained that correlate well with experimental ¹H and ¹³C NMR data. researchgate.net These predictions are valuable for confirming molecular structures and understanding the electronic environment of the different atoms in 3-methyl-2-nitrothiophene.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. The accurate calculation of chemical shifts for ¹H and ¹³C nuclei requires careful selection of computational methods and basis sets. uni-bonn.de

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating magnetic shielding tensors, from which chemical shifts are derived. researchgate.net Studies on various organic molecules have shown that the performance of DFT functionals can vary. For instance, functionals like PBE1PBE, mPW1PW91, and B3PW91, when paired with a triple-zeta basis set such as cc-pVTZ, often yield reliable predictions for ¹H chemical shifts. researchgate.net For ¹³C chemical shifts, the PBE1PBE functional with an augmented correlation-consistent basis set like aug-cc-pVDZ has been reported to provide high accuracy. researchgate.net DFT calculations using the GIAO method have been successfully applied to elucidate the structures of nitro-substituted five-membered aromatic heterocycles, demonstrating their utility for compounds like 3-methyl-2-nitrothiophene. ias.ac.in

To further enhance accuracy, machine learning-based correction methods can be applied to DFT-calculated shifts. These models, trained on high-accuracy coupled cluster data or relativistic DFT calculations, can significantly reduce the deviation from experimental values for both ¹H and ¹³C NMR chemical shifts. uni-bonn.de

Table 1: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Prediction

| Nucleus | Recommended Functional(s) | Recommended Basis Set(s) | Calculation Method | Target Accuracy |

|---|---|---|---|---|

| ¹H | HSEh1PBE, mPW1PW91, PBE1PBE | cc-pVTZ | GIAO, CSGT, IGAIM | ~0.1 ppm |

| ¹³C | PBE1PBE | aug-cc-pVDZ | GIAO, CSGT, IGAIM | ~1.0 ppm |

This table illustrates common computational approaches for predicting NMR chemical shifts for organic molecules, applicable to 3-methyl-2-nitrothiophene. Accuracy targets are based on distinguishing between isomers. researchgate.net

Vibrational Frequency Calculations (IR, Raman) for Nitrothiophenes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure based on its vibrational modes. A molecule with N atoms has 3N-6 fundamental vibrational modes (for non-linear molecules). bdu.ac.in DFT calculations are routinely used to compute these vibrational frequencies and their corresponding IR and Raman intensities. aps.orgyoutube.com

For nitrothiophenes, theoretical calculations are crucial for assigning the observed spectral bands to specific molecular motions. A study on the related compound 3-bromo-2-nitrothiophene (B186782) utilized DFT calculations to analyze its surface-enhanced Raman scattering (SERS) spectrum. ias.ac.in The calculations helped to assign vibrational bands and to understand the molecule's adsorption orientation on a gold surface. Key vibrational modes for nitrothiophenes include the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various ring stretching and bending modes. ias.ac.in

The choice of DFT functional and basis set, such as B3LYP/6-31G(d), is common for these calculations. youtube.com To improve agreement with experimental data, calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. aps.org For molecules with a center of inversion, IR and Raman activities are mutually exclusive; while 3-methyl-2-nitrothiophene lacks an inversion center, the calculated intensities are still vital for interpreting both types of spectra. youtube.com

Table 2: Calculated Vibrational Frequencies for a Nitrothiophene Derivative

| Frequency (cm⁻¹) | Assignment |

|---|---|

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1450 | Thiophene ring stretch |

| ~850 | C-N stretch |

| ~750 | C-H out-of-plane bend |

This table shows representative calculated vibrational frequencies for a nitro-substituted thiophene, based on data for similar compounds. ias.ac.in

Reaction Pathway Analysis and Transition State Theory

Transition State Theory (TST) is a fundamental framework in chemical kinetics that explains reaction rates by examining the properties of the activated complex, an intermediate structure at the saddle point of a potential energy surface between reactants and products. wikipedia.orgnumberanalytics.com TST posits a quasi-equilibrium between the reactants and the activated complex, allowing the reaction rate to be calculated from the energetic barrier (activation energy) and the vibrational frequencies of the species involved. wikipedia.orglibretexts.org

Variations of TST, such as Canonical Variational TST (CVT), refine the theory by optimizing the position of the transition state along the reaction coordinate to minimize the calculated rate constant, providing a more accurate upper bound for the true rate. wikipedia.orgscispace.com

Elucidation of Reaction Mechanisms via Potential Energy Surface Exploration

The elucidation of a reaction mechanism at a molecular level involves mapping the potential energy surface (PES) of the reacting system. wayne.edu The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. wayne.edu Minima on the PES correspond to stable reactants, products, and intermediates, while saddle points correspond to transition states. libretexts.orgwayne.edu

Computational chemists use algorithms to explore the PES, locating these stationary points and tracing the minimum energy path that connects them. wayne.edu This process reveals the step-by-step pathway of a reaction. For nitrothiophenes, this approach has been used to study nucleophilic aromatic substitution (SNAr) reactions. For example, DFT calculations on the reaction of 2-methoxy-5-nitrothiophene (B1629715) with an amine confirmed the formation of a zwitterionic intermediate. researchgate.net The calculations mapped out the energy profile, identifying the transition state for the formation of the intermediate as the rate-determining step and exploring subsequent pathways. researchgate.net

Similar studies on thiophene derivatives have explored reaction mechanisms with various partners. The reaction of thiophene and 2-methylthiophene (B1210033) with molecular oxygen has been investigated using ab initio methods, identifying pathways for direct hydrogen abstraction and addition/elimination and showing that alkylation of the ring can lower activation barriers. researchgate.net Likewise, the PES for the reaction of thiophene with the NO₃ radical has been explored, revealing both direct hydrogen abstraction and addition–elimination pathways. researchgate.net

Kinetic Studies and Rate Constant Prediction for Reactions Involving Nitrothiophenes

Computational methods are also employed to predict the kinetics of chemical reactions. Based on the energetic information from the PES and the principles of TST, it is possible to calculate rate constants.

Kinetic studies on the reactions of various 2-X-5-nitrothiophenes and 2-methoxy-3-X-5-nitrothiophenes with nucleophiles like amines have been conducted. nih.govresearchgate.net These studies often involve monitoring the reaction spectrophotometrically under pseudo-first-order conditions to determine second-order rate constants (k). nih.govacs.org

A powerful tool for correlating and predicting these rate constants is the linear free energy relationship proposed by Mayr: log k = sN(N + E) . acs.orgresearchgate.net In this equation:

k is the second-order rate constant.

N and sN are parameters that characterize the nucleophile.

E is the electrophilicity parameter, which quantifies the reactivity of the electrophile (the nitrothiophene derivative).

By measuring the rates of reaction of a series of nitrothiophenes with calibrated nucleophiles, their electrophilicity parameters (E) can be determined. nih.govacs.org This allows for the integration of nitrothiophenes into a comprehensive reactivity scale, enabling the prediction of rate constants for a wide range of reactions. researchgate.net Furthermore, a good linear correlation has been observed between these experimentally derived E parameters and the computationally calculated global electrophilicity index (ω), providing a theoretical route to estimate reactivity. researchgate.net

Table 3: Kinetic Data for Reactions of Thiophene Derivatives with Amines at 20 °C

| Thiophene Derivative | Nucleophile | Solvent | Second-Order Rate Constant (k₁, M⁻¹s⁻¹) |

|---|---|---|---|

| 3,5-Dicyanothiophene | Pyrrolidine | Water | 1.16 x 10³ |

| 3,5-Dicyanothiophene | Piperidine | Water | 2.11 x 10² |

| 3,5-Dicyanothiophene | Pyrrolidine | Acetonitrile | 1.35 x 10³ |

| 3,5-Dicyanothiophene | Piperidine | Acetonitrile | 2.26 x 10³ |

This table presents kinetic data for a related thiophene system, illustrating the type of information used to determine electrophilicity parameters applicable to nitrothiophenes. acs.org

Vii. Derivatization and Chemical Modification of 3 Methyl 2 Nitrothiophene for Advanced Research

Synthesis of Analogues with Modified Substituents on the Thiophene (B33073) Ring

The thiophene core of 3-methyl-2-nitrothiophene offers positions for further substitution, enabling the synthesis of analogues with altered electronic and steric properties.

Halogenation and Alkylation of the Thiophene Core

Halogenation of the thiophene ring can be achieved through various methods. For instance, nitration of 2-chlorothiophene (B1346680) can yield 5-nitro-2-chlorothiophene, which can be further nitrated to produce 3,5-dinitro-2-chlorothiophene. acs.org The presence of a nitro group activates the thiophene ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions where a halogen can be displaced. researchgate.netwikipedia.org While direct halogenation of 3-methyl-2-nitrothiophene is not extensively detailed, the halogenation of similar thiophene derivatives is a common practice. acs.orgchemicalbook.com